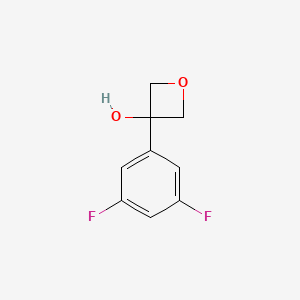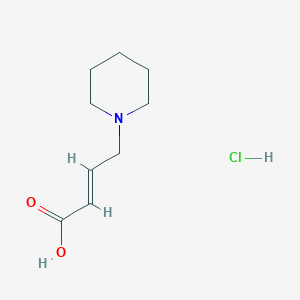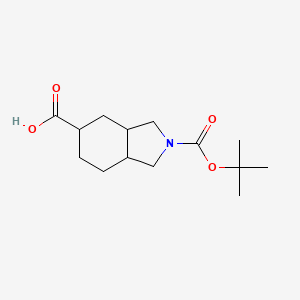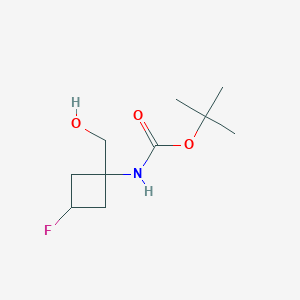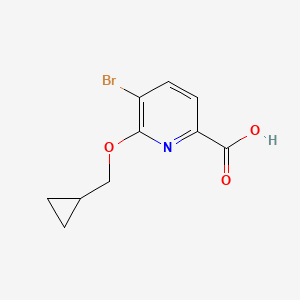
5-Bromo-6-cyclopropylmethoxy-pyridine-2-carboxylic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 5-Bromo-6-cyclopropylmethoxy-pyridine-2-carboxylic acid is involved in various synthetic processes. For instance, the preparation of 2-(heterocyclyl)thikno[3,2-b]pyridine derivatives involves aminolysis of corresponding 2-bromo derivatives (Elliott, O'hanlon, & Rogers, 1987).
- This compound also plays a role in the efficient synthesis of certain pyridine derivatives, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which is part of the structure of dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist (Hirokawa, Horikawa, & Kato, 2000).
Applications in Crystallography and Structural Analysis
- The compound is also significant in crystallography and structural analysis. For example, the synthesis, spectroscopic characterization, and crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide were studied, which helps in understanding the molecular structure and properties of such compounds (Anuradha, Vasuki, Surendrareddy, Veerareddy, & Dubey, 2014).
Role in the Synthesis of Nucleosides and Antiviral Agents
- It is also used in the synthesis of acyclic pyridine C-nucleosides, which were evaluated against a series of tumor-cell lines and various viruses, although they showed no marked biological activity (Hemel, Esmans, Groot, Dommisse, Balzarini, & Clercq, 1994).
Propiedades
IUPAC Name |
5-bromo-6-(cyclopropylmethoxy)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c11-7-3-4-8(10(13)14)12-9(7)15-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEGUWFJPMYQQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=N2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-cyclopropylmethoxy-pyridine-2-carboxylic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

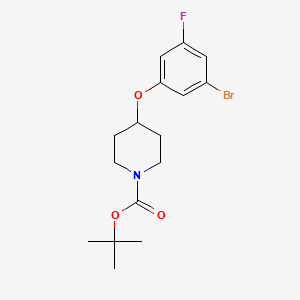

![Tert-butyl 4-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]piperazine-1-carboxylate](/img/structure/B1401225.png)
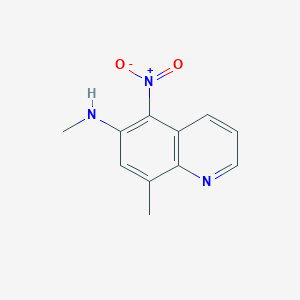
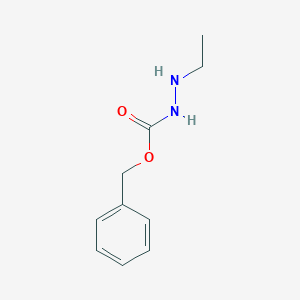
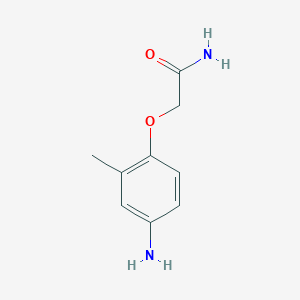
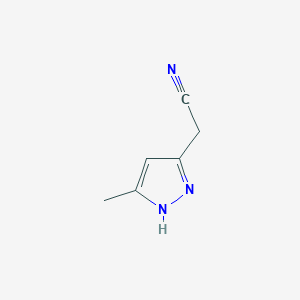
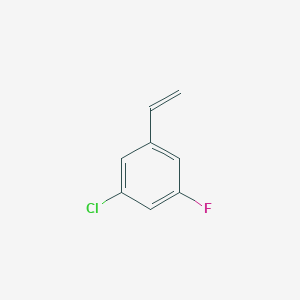
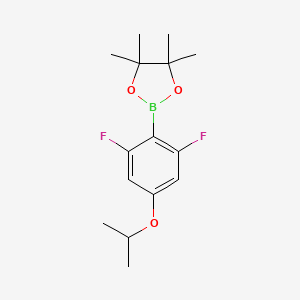
![N-ethyl-2,N-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B1401232.png)
